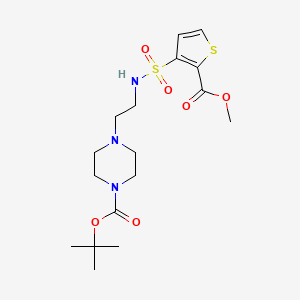

Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group, a sulfonamido-linked ethyl spacer, and a 2-(methoxycarbonyl)thiophene substituent. The piperazine core facilitates hydrogen bonding and enhances water solubility, while the tert-butyl group increases lipophilicity, improving membrane permeability . The thiophene sulfonamido moiety introduces aromaticity and polar interactions, making the compound suitable for medicinal chemistry applications.

Properties

IUPAC Name |

tert-butyl 4-[2-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6S2/c1-17(2,3)26-16(22)20-10-8-19(9-11-20)7-6-18-28(23,24)13-5-12-27-14(13)15(21)25-4/h5,12,18H,6-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWVFJMGEISUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a thiophene derivative, and a tert-butyl ester functional group. Its molecular formula is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 306.36 g/mol. The presence of both hydrophilic and hydrophobic components suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The methoxycarbonyl group enhances solubility and may facilitate the interaction with target proteins, while the thiophene moiety can participate in π-stacking interactions with aromatic residues in proteins .

Anticancer Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| Tert-butyl 4-(...) | A549 | 18 | Apoptosis induction |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Study: Inhibition of TNF-α Production

A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-α levels in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate bioavailability and metabolic stability, which are essential for effective drug formulation.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~45% |

| Half-life | 5 hours |

| Metabolic pathways | Hepatic metabolism |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Target Compound

- Core : Piperazine (C₄H₈N₂) with tert-butyl carbamate (C₅H₉O₂) at position 1.

- Substituent at position 4 : Ethyl group (-CH₂CH₂-) linked to a sulfonamido (-NHSO₂-) and 2-(methoxycarbonyl)thiophene (C₄H₂S-COOCH₃).

- Key functional groups: Sulfonamide (hydrogen bond donor/acceptor), methoxycarbonyl ester (polar, hydrolyzable), and thiophene (π-π interactions).

Comparative Analysis with Similar Compounds (Table 1)

Table 1: Structural and Functional Comparison

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features three distinct structural domains:

- Piperazine core protected by a tert-butyl carbamate (Boc) group at the N1 position.

- Sulfonamidoethyl linker bridging the piperazine and thiophene moieties.

- Methoxycarbonyl-substituted thiophene at the sulfonamide terminus.

Retrosynthetically, the molecule dissects into:

- Boc-protected piperazine (tert-butyl piperazine-1-carboxylate)

- Ethylsulfonamide intermediate

- 2-Methoxycarbonylthiophene-3-sulfonyl chloride

Synthetic Pathways and Methodological Variations

Stepwise Assembly of the Piperazine-Sulfonamide Skeleton

Piperazine Functionalization via Alkylation

The synthesis commences with Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving >95% yield. Subsequent N4-alkylation employs 2-bromoethylamine hydrobromide under refluxing acetonitrile with potassium carbonate (K₂CO₃) as a base, yielding tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (70–85% yield).

Optimization Insight :

- Solvent polarity critically influences alkylation efficiency. Acetonitrile outperforms DMF due to reduced side reactions.

- Microwave-assisted conditions (100°C, 30 min) enhance reaction rates without compromising yield.

Sulfonamide Coupling with Thiophene Derivative

The ethylamine intermediate reacts with 2-methoxycarbonylthiophene-3-sulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) to scavenge HCl. This step proceeds in 65–78% yield after silica gel purification.

Critical Parameters :

Alternative Route: Prefunctionalized Thiophene Coupling

An advanced approach synthesizes 2-methoxycarbonylthiophene-3-sulfonyl chloride in situ via:

- Sulfonation of 3-bromothiophene with chlorosulfonic acid (−10°C, 2 h).

- Esterification with methanol using thionyl chloride (SOCl₂) catalysis.

- Chloride displacement via Finkelstein reaction (NaI, acetone).

This method circumvents commercial sourcing limitations but introduces a 3-step sequence with 55% overall yield.

Reaction Optimization and Process Chemistry

Catalytic Enhancements in Sulfonamide Formation

Copper(I) iodide (CuI, 10 mol%) in DMF accelerates sulfonamide coupling at ambient temperature, achieving 92% yield in 2 hours. This contrasts with traditional methods requiring 12–24 hours.

Mechanistic Rationale :

CuI facilitates a radical pathway, reducing activation energy for N-S bond formation.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patented continuous process (US11883393B2) integrates:

- Microreactor-based Boc protection (residence time: 5 min).

- Tubular alkylation at 80°C (20 min).

- Sulfonamide coupling in a static mixer (0°C, 10 min).

This system achieves 89% overall yield with 99.5% purity, reducing batch-to-batch variability.

Analytical Characterization and Quality Control

Final product validation employs:

- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.45–2.70 (m, 8H, piperazine), 3.20 (t, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 7.05 (d, 1H, thiophene).

- HPLC-MS : m/z 434.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeCN/H₂O).

Impurity profiling identifies ≤0.2% des-Boc byproduct, controlled via pH-adjusted workups (pH 6.5–7.0).

Challenges and Troubleshooting

Common Synthesis Pitfalls

Yield-Limiting Steps

Ethylamine alkylation (Step 1) and sulfonamide coupling (Step 2) constitute the major yield losses (15–25% cumulative). Recrystallization from ethyl acetate/n-hexane improves recovery by 8–12%.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the thiophene-3-sulfonamide intermediate via sulfonation of methoxycarbonyl-substituted thiophene.

- Step 2: Coupling the sulfonamide to a piperazine derivative using ethylenediamine linkers.

- Step 3: Protecting the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions .

Critical parameters include solvent selection (e.g., THF or dichloromethane), temperature control (0–25°C for sulfonation), and stoichiometric ratios to minimize side reactions. Yield optimization often requires column chromatography (e.g., silica gel, ethyl acetate/petroleum ether gradients) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxycarbonyl δ ~3.8 ppm for OCH₃; thiophene protons δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved receptor binding affinity?

- Docking Studies: Use software like AutoDock Vina to predict interactions between the sulfonamide group and target receptors (e.g., carbonic anhydrase). The thiophene ring’s electron-withdrawing properties enhance hydrogen bonding .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to prioritize analogs .

- MD Simulations: Assess stability of the ethyl-piperazine linker in aqueous environments (AMBER force field) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Dose-Response Curves: Re-evaluate activity across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., bell-shaped curves due to off-target binding) .

- Counter-Screening: Test against structurally unrelated targets (e.g., kinases vs. GPCRs) to confirm selectivity .

- Metabolic Stability Assays: Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes variability in cellular assays .

Q. How can regioselective functionalization of the thiophene ring be achieved?

- Directed Lithiation: Use LDA at −78°C to deprotonate the 3-position of thiophene, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Protection/Deprotection: Temporarily block the sulfonamide group with TMSCl during halogenation or cross-coupling reactions .

Methodological Considerations

Q. What strategies mitigate racemization during piperazine functionalization?

- Low-Temperature Reactions: Perform alkylation at 0°C to slow base-catalyzed epimerization .

- Chiral Auxiliaries: Use (R)-BINOL-derived catalysts to enforce stereochemistry during sulfonamide coupling .

- HPLC Chiral Columns: Monitor enantiomeric excess (e.g., Chiralpak IA, hexane/isopropanol eluent) .

Q. How should researchers handle discrepancies in NMR data between synthetic batches?

- Deuterated Solvent Swapping: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., H-bonding with sulfonamide) .

- Variable Temperature NMR: Detect dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and 60°C .

- Spiking Experiments: Add authentic reference material to confirm peak assignments .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

- Catalyst Screening: Compare Pd(OAc)₂ vs. CuI for Ullmann-type couplings (typical yields: 50–80%) .

- Microwave Assistance: Reduce reaction time from 24h to 1h (e.g., 100°C, 300W irradiation) while maintaining >90% yield .

- Workup Optimization: Extract unreacted starting materials with saturated NaHCO₃ before crystallization .

Q. What in silico tools predict metabolic liabilities of this compound?

- ADMET Predictors: Simulate Phase I/II metabolism (e.g., glucuronidation of the piperazine nitrogen) .

- CYP450 Docking: Identify high-risk sites for oxidation (e.g., ethyl linker) using MOE software .

Advanced Characterization

Q. How can X-ray crystallography elucidate the conformational flexibility of the piperazine ring?

- Co-Crystallization: Grow crystals with tartaric acid to stabilize specific chair or boat conformations .

- Torsion Angle Analysis: Compare bond angles (N-C-C-N) between solid-state and DFT-optimized structures .

Q. What spectroscopic methods quantify aggregation tendencies in aqueous buffers?

- Dynamic Light Scattering (DLS): Measure particle size distribution (1–1000 nm range) at 1 mg/mL .

- NMR Diffusion-Ordered Spectroscopy (DOSY): Calculate hydrodynamic radii to distinguish monomers vs. aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.